Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)-
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Overview
Description
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene is a heterocyclic aromatic compound with the molecular formula C28H22N2 It is characterized by its unique structure, which consists of two acridine units connected by a central carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with methylating agents. One common method includes the use of titanium tetrachloride and zinc in 1,4-dioxane, heated for 72 hours . This reaction facilitates the formation of the desired biacridinylidene structure.
Industrial Production Methods: While specific industrial production methods for 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used.
Scientific Research Applications
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism by which 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but lacking the central carbon-carbon double bond.
9,9’-Biacridine: Similar structure but without the methyl groups at the 10,10’ positions.
10,10’-Dimethyl-9,9’-biacridinium dinitrate: A related compound with different counterions and properties.
Uniqueness: 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene is unique due to its specific structural modifications, which impart distinct electronic and steric properties
Properties
CAS No. |
23663-77-6 |
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Molecular Formula |
C28H22N2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-9-ylidene)acridine |
InChI |
InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3 |
InChI Key |
CRHZVLQAEXLPMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)C)C6=CC=CC=C61 |
Origin of Product |
United States |
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